[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid
Overview
Description
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid is a boronic acid derivative with the molecular formula C6H6BNO4. It is a heterocyclic compound containing both boronic acid and dioxolopyridine moieties.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, [1,3]Dioxolo[4,5-B]pyridine-6-boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s worth noting that the compound’s water solubility is reported to be very high , which could potentially impact its bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound is commonly used are known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-B]pyridine-6-boronic acid typically involves the reaction of a pyridine derivative with boronic acid or its ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid: Unique due to its specific structure and boronic acid functionality.
[1,3]Dioxolo[4,5-B]benzene-6-boronic acid: Similar structure but with a benzene ring instead of pyridine.
[1,3]Dioxolo[4,5-B]thiophene-6-boronic acid: Contains a thiophene ring, offering different electronic properties.
Biological Activity
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Boronic acids, including this specific compound, are known for their ability to interact with biomolecules, leading to various therapeutic applications such as anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₆BNO₄
- CAS Number : 57416456
The boronic acid functional group is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition.
1. Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. It has been reported to inhibit cell proliferation in various cancer cell lines. For instance:
- IC₅₀ Values : The compound demonstrated an IC₅₀ value of approximately 8.21 nM against U266 cells, indicating potent growth inhibition in cancer cells .
- Mechanism of Action : The compound functions as a proteasome inhibitor, causing cell cycle arrest at the G2/M phase, which is critical for cancer cell growth inhibition .
2. Antibacterial Activity
Boronic acids have been recognized for their antibacterial properties. The activity of this compound against various bacterial strains has been documented:
- Minimum Inhibitory Concentration (MIC) : It exhibited effective antibacterial activity with MIC values showing inhibition against Escherichia coli at concentrations around 6.50 mg/mL .
- Mechanism : The compound's efficacy may be attributed to its ability to inhibit bacterial enzymes involved in biofilm formation and virulence factor production .
3. Antiviral Activity
The antiviral potential of this compound has also been explored:
- Inhibition of HIV Replication : Studies indicate that it can inhibit HIV replication with an IC₅₀ of approximately 5 µM by interfering with the viral RNA's structural integrity .
Table 1: Summary of Biological Activities
Activity Type | IC₅₀ Value | Target Organism/Cell Line | Reference |
---|---|---|---|
Anticancer | 8.21 nM | U266 cells | |
Antibacterial | 6.50 mg/mL | Escherichia coli | |
Antiviral | ~5 µM | HIV |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest that while the compound can be administered intravenously, further optimization is required to enhance its therapeutic concentration levels in target tissues .
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)4-1-5-6(8-2-4)12-3-11-5/h1-2,9-10H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIORSSNVQRHBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)OCO2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726125 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019767-68-0 | |
Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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